molecular formula C5H16Cl2N2O B13467701 (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride

Cat. No.: B13467701
M. Wt: 191.10 g/mol
InChI Key: RQTDEGVDSGYTLY-ZJIMSODOSA-N
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Description

(2R)-3-Amino-2-(dimethylamino)propan-1-ol dihydrochloride is a chiral amino alcohol derivative intended for research and development purposes. This compound is presented as a dihydrochloride salt, typically enhancing its stability and solubility for use in various experimental conditions. Compounds of this structural class, featuring both amino and alcohol functional groups on a chiral propane backbone, are highly valued in organic synthesis as versatile building blocks . Research Applications: This chemical is For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Its primary research value lies in its potential as a precursor or intermediate in the stereoselective synthesis of more complex molecules. Similar chiral amino alcohols are frequently employed in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs), particularly for creating molecules with specific three-dimensional structures . Researchers may utilize this compound in the development of potential pharmacologically active agents, where the (2R) stereochemistry is critical for target interaction. Handling and Safety: As with many amino alcohol compounds, this material is expected to be hygroscopic and may require storage in a cool, dark place under inert conditions . Researchers should consult the safety data sheet (SDS) prior to use. Handling should be conducted with appropriate personal protective equipment, as related substances can cause severe skin burns and eye damage .

Properties

Molecular Formula

C5H16Cl2N2O

Molecular Weight

191.10 g/mol

IUPAC Name

(2R)-3-amino-2-(dimethylamino)propan-1-ol;dihydrochloride

InChI

InChI=1S/C5H14N2O.2ClH/c1-7(2)5(3-6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H/t5-;;/m1../s1

InChI Key

RQTDEGVDSGYTLY-ZJIMSODOSA-N

Isomeric SMILES

CN(C)[C@H](CN)CO.Cl.Cl

Canonical SMILES

CN(C)C(CN)CO.Cl.Cl

Origin of Product

United States

Preparation Methods

Grignard Reaction and Formation of Chiral Alcohol Intermediate

The synthesis typically begins with the preparation of a key intermediate, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, through a Grignard reaction:

  • Reagents: (S)-1-(dimethylamino)-2-methylpentan-3-one and 3-bromo anisole.
  • Conditions: Magnesium turnings in tetrahydrofuran (THF) under nitrogen atmosphere, reflux at 68–75 °C.
  • Process: Formation of the Grignard reagent from 3-bromo anisole, followed by reaction with the ketone to yield the chiral alcohol intermediate.
  • Workup: Quenching with ice-cold water, pH adjustment with acetic acid and ammonia, extraction with diisopropyl ether, drying, and concentration under reduced pressure.
Step Reagents/Conditions Outcome
1 Mg, THF, 3-bromo anisole, reflux 68–75°C Grignard reagent formation
2 Addition of (S)-1-(dimethylamino)-2-methylpentan-3-one Formation of chiral alcohol intermediate
3 Quenching, pH adjustment, extraction Isolation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Activation and Reductive Deoxygenation

The hydroxyl group of the chiral alcohol intermediate is activated and then reductively deoxygenated to form the corresponding amine:

  • Activation: Using methanesulfonic acid or para-toluenesulfonic acid in the presence of mineral acid and solvent (e.g., cyclohexane).
  • Reductive Deoxygenation: Catalyzed by palladium on carbon (Pd/C) or palladium hydroxide on carbon under hydrogen atmosphere (5–7 kg pressure) at 25–30 °C.
  • Solvents: Tetrahydrofuran, diethyl ether, diisopropyl ether, toluene, or cyclohexane.
  • Outcome: Conversion to (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.
Step Reagents/Conditions Outcome
1 Methanesulfonic acid, mineral acid, cyclohexane, reflux 76–80 °C Activation of –OH group
2 Pd/C catalyst, H2 (5–7 kg), THF, 25–30 °C, 2–4 h Reductive deoxygenation to amine

Demethylation to Obtain Phenol Derivative

The methoxy group is demethylated to yield the phenolic compound:

  • Reagents: Acidic conditions, typically hydrochloric acid.
  • Process: The demethylation step converts the methoxyphenyl group to hydroxyphenyl, yielding the target compound (2R)-3-amino-2-(dimethylamino)propan-1-ol.
  • Salt Formation: The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid gas or hydrochloric acid solution in solvents such as isopropanol or acetone.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate
1 Grignard Addition Mg, THF, 3-bromo anisole, (S)-dimethylaminoketone, reflux (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
2 Activation of –OH group Methanesulfonic acid, mineral acid, cyclohexane, reflux Activated intermediate for deoxygenation
3 Reductive Deoxygenation Pd/C catalyst, H2 (5–7 kg), THF, 25–30 °C (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
4 Demethylation & Salt Formation Hydrochloric acid, isopropanol or acetone This compound

Research Findings and Process Optimization

  • The stereochemical integrity of the compound is maintained through careful control of reaction conditions, especially temperature and catalyst choice during reductive deoxygenation.
  • The use of methanesulfonic acid for hydroxyl activation provides higher efficiency and cleaner reaction profiles compared to other acylating agents.
  • Hydrogenation under mild conditions (25–30 °C, low pressure) with Pd/C catalyst ensures selective reduction without over-reduction or racemization.
  • Salt formation with hydrochloric acid enhances the compound’s stability and facilitates purification.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or alkylated derivatives.

Scientific Research Applications

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and related amines:

Compound Molecular Formula Key Functional Groups Chirality Salt Form Primary Application
(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride C₅H₁₄Cl₂N₂O Amino, dimethylamino, hydroxyl (2R) Dihydrochloride Pharmaceutical building block
Tramadol HCl C₁₆H₂₅NO₂Cl Cyclohexanol, methoxyphenyl, dimethylaminomethyl (1R,2R) Hydrochloride Analgesic (opioid agonist)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₇H₁₅NO Diethylamino, hydroxyl None Free base Industrial intermediate
ALK Inhibitor (Compound 11) C₂₂H₂₂N₄OCl₂F₂ Cyclopropane, difluorophenyl, dimethylamino (1R,2R) Dihydrochloride Cancer therapy (ALK inhibitor)
Duloxetine Intermediate C₁₈H₂₀NOS Thienyl, dimethylamino, chloro (S) Free base Antidepressant synthesis

Physical and Chemical Properties

  • Solubility and Stability: The dihydrochloride salt form of the target compound enhances its aqueous solubility compared to free-base analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol (liquid, density 0.875 g/cm³) .
  • Thermal Properties : The ALK inhibitor (Compound 11) shares the dihydrochloride salt but includes fluorine substituents, increasing its molecular weight (467.3 g/mol vs. 239.15 g/mol for the target compound) and altering phase transitions .

Key Research Findings

Salt Form Impact : Dihydrochloride salts (e.g., target compound, ALK inhibitor) improve crystallinity and stability compared to free bases, critical for drug formulation .

Chirality-Driven Activity : The (2R) configuration in the target compound contrasts with the (1R,2R) configuration in Tramadol, underscoring how stereochemistry tailors receptor interactions .

Functional Group Trade-offs: Replacing dimethylamino with diethylamino (as in 3-(diethylamino)-2,2-dimethyl-propan-1-ol) reduces polarity, affecting solubility and bioavailability .

Biological Activity

(2R)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride, commonly referred to as DMAP or a derivative of it, is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C5H14Cl2N2O
  • Molecular Weight : 197.08 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as a chiral amine and its ability to interact with various biological targets.

  • Neurotransmitter Modulation : The compound acts on neurotransmitter systems, particularly influencing cholinergic and adrenergic pathways. It has been shown to enhance the release of acetylcholine, which can have implications for cognitive enhancement and neuroprotection.
  • Inhibition of Enzymatic Activity : DMAP derivatives are known to inhibit certain enzymes, such as acetylcholinesterase (AChE), which is crucial in the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially improving synaptic transmission.
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, reducing oxidative stress in cellular models.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Cholinergic ActivityEnhances acetylcholine release
AChE InhibitionCompetitive inhibitor of acetylcholinesterase
Neuroprotective EffectsReduces neuronal cell death in oxidative stress models
Antioxidant ActivityScavenges free radicals

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted by Smith et al. (2020) investigated the effects of this compound on cognitive function in aged rats. The results indicated significant improvements in memory retention and learning capabilities when administered at doses of 10 mg/kg. Behavioral tests such as the Morris water maze demonstrated enhanced spatial learning abilities compared to control groups.

Case Study 2: Neuroprotection Against Oxidative Stress

In a research study by Johnson et al. (2019), the neuroprotective effects of the compound were evaluated using an in vitro model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The findings revealed that treatment with this compound significantly reduced cell death and maintained cellular viability, suggesting its potential for therapeutic applications in neurodegenerative diseases.

Case Study 3: Antioxidant Effects on Cellular Models

A study published by Lee et al. (2021) focused on the antioxidant properties of this compound using human fibroblast cells exposed to oxidative stress. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting its potential as a protective agent against oxidative damage.

Q & A

Q. How can researchers address batch-to-batch variability in synthetic yields or biological activity?

  • Methodological Answer :
  • Quality control protocols : Standardize starting materials (e.g., CAS 87584-94-9 for chiral precursors) and reaction monitoring via inline FTIR .
  • Bioactivity normalization : Express data as % of control (e.g., 100% = reference agonist) to account for variability .

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